



Technical Support Center: ABBV-CLS-7262 (Fosigotifator)

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Compound of Interest		
Compound Name:	ABBV-CLS-7262	
Cat. No.:	B15136085	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the statistical analysis of data from studies on ABBV-CLS-7262 (fosigotifator). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ABBV-CLS-7262?

A1: ABBV-CLS-7262, also known as fosigotifator, is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Under cellular stress conditions, the Integrated Stress Response (ISR) is activated, leading to a reduction in global protein synthesis. ABBV-**CLS-7262** works by enhancing the activity of eIF2B, a key regulator of the ISR, thereby restoring normal protein production in stressed nerve cells.[3][4] This mechanism is believed to have therapeutic potential in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) by mitigating the effects of chronic ISR activation.[1][3]

Q2: Did ABBV-CLS-7262 meet its primary endpoint in the HEALEY ALS Platform Trial?

A2: No, the Regimen F study of the HEALEY ALS Platform Trial, which evaluated fosigotifator in adults with ALS, did not meet its primary endpoint. The primary endpoint was a combined analysis of disease progression, function, and mortality.[5]



Q3: Were there any statistically significant findings from the HEALEY ALS Platform Trial?

A3: Yes, while the primary endpoint was not met, a pre-specified analysis of an exploratory high dose of fosigotifator showed a potential positive effect on muscle strength.[6] Specifically, there was a slower deterioration in both upper and lower extremity muscle strength in the high-dose treatment group compared to the placebo group.[6]

Q4: What were the specific p-values associated with the muscle strength findings?

A4: In the exploratory high-dose group, the decline in upper extremity muscle strength was 32% slower than the shared concurrent placebo cohort (nominal p=0.014) and 37% slower than the regimen-only placebo group (nominal p=0.007). The decline in lower extremity muscle strength was 62% slower than the shared concurrent placebo cohort (nominal p=0.037) and the regimen-only placebo group (nominal p=0.054).[6]

Q5: What is the safety and tolerability profile of ABBV-CLS-7262?

A5: Based on the HEALEY ALS Platform Trial, fosigotifator was found to be safe and well-tolerated.[5] Treatment-emergent adverse events were similar among all treatment groups.[5] The most frequently observed adverse events possibly related to **ABBV-CLS-7262** in an ongoing study in people with ALS were nausea, itchiness, constipation, dizziness, and headache.[7]

Troubleshooting Guides

Issue: Difficulty in replicating muscle strength measurements.

 Recommendation: Ensure that the Hand-Held Dynamometry (HHD) protocol is followed precisely. In the HEALEY ALS Platform Trial, a specific set of muscle groups were tested.
 Adherence to standardized patient positioning, device placement, and consistent verbal encouragement is critical for reproducible results.

Issue: Inconsistent results in cellular assays measuring ISR pathway activation.

Recommendation: The cellular context and the nature of the stressor are crucial variables.
 The effect of ABBV-CLS-7262 as an eIF2B activator may vary depending on the cell type



and the specific stress-inducing agent used. It is advisable to include appropriate positive and negative controls to validate the assay's sensitivity to ISR modulation.

Data Presentation

Table 1: Top-line Efficacy Results from the HEALEY ALS Platform Trial (Regimen F)

Endpoint	Treatment Group	Outcome
Primary Endpoint	Primary Dose	Did not meet
(Disease Progression, Function & Mortality)	Exploratory High Dose	Did not meet
Key Secondary Endpoint	Exploratory High Dose	Slower decline in upper extremity muscle strength (32% vs. shared placebo)
(Muscle Strength - HHD)	Slower decline in lower extremity muscle strength (62% vs. shared placebo)	
Key Secondary Endpoint	Primary Dose	Not statistically different from placebo
(Respiratory Function - SVC)	Exploratory High Dose	Potential signal towards slowing respiratory functional decline

Experimental Protocols

Hand-Held Dynamometry (HHD) for Muscle Strength Measurement

This protocol provides a general guideline based on practices in ALS clinical trials. For specific parameters used in the HEALEY trial, referring to the official study protocol is recommended.

- Objective: To quantitatively measure isometric muscle strength.
- Equipment: A calibrated Hand-Held Dynamometer.



• Procedure:

- Patient Positioning: The patient should be positioned comfortably and in a manner that isolates the muscle group being tested. Standardized positioning is crucial for consistency.
- Device Placement: The dynamometer is placed on the limb segment distal to the joint being tested, perpendicular to the direction of movement.
- Stabilization: The examiner or external straps should stabilize the proximal body part to prevent compensatory movements.
- Instruction to Patient: The patient is instructed to build force gradually to a maximum over
 2-3 seconds and hold the maximal contraction for 3-5 seconds.
- Measurement: The examiner provides counter-pressure to "break" the patient's maximal contraction. The peak force is recorded.
- Repetitions: Typically, 2-3 trials are performed for each muscle group, with a rest period in between. The average or the maximum value is used for analysis.

Slow Vital Capacity (SVC) for Respiratory Function Measurement

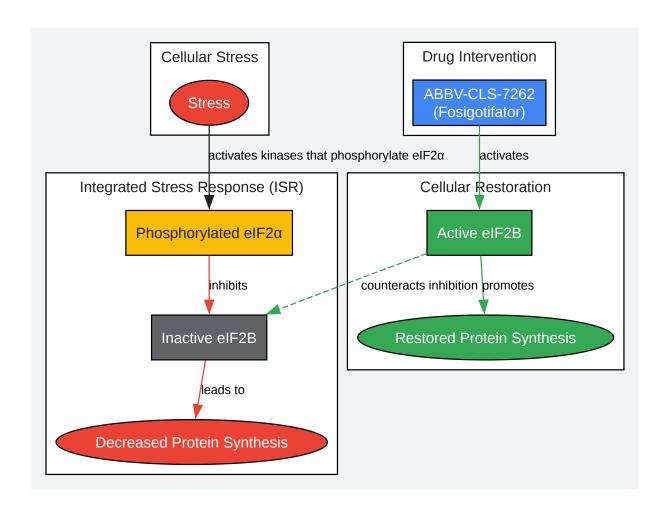
This protocol is a general guide. Specific equipment and software settings can influence results.

- Objective: To measure the volume of air a person can slowly exhale after a full inspiration.
- · Equipment: Spirometer.
- Procedure:
 - Patient Position: The patient should be seated in an upright and comfortable position.
 - Nose Clip: A nose clip is applied to prevent air from escaping through the nostrils.
 - Instruction to Patient: The patient is instructed to take a full, deep breath in and then to exhale slowly and completely into the spirometer until no more air can be expelled.



- o Maneuver Duration: The exhalation should be smooth and last for at least 6 seconds.
- Repetitions: The maneuver is typically repeated at least three times to ensure reproducibility. The highest value is recorded.

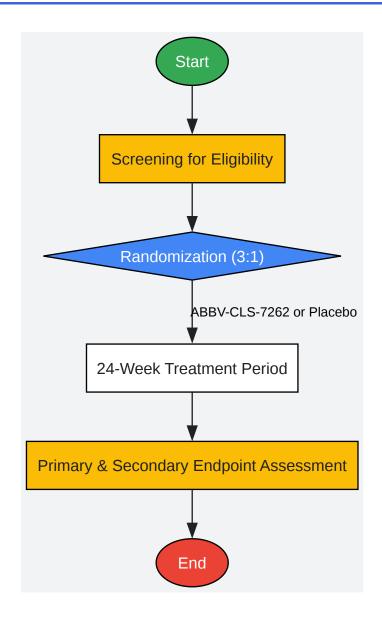
Visualizations



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Caption: Mechanism of action of ABBV-CLS-7262 in the Integrated Stress Response pathway.





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